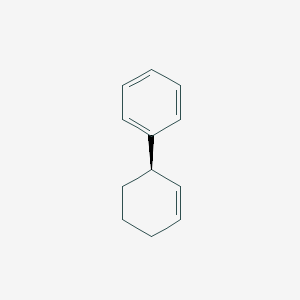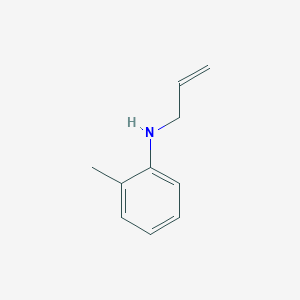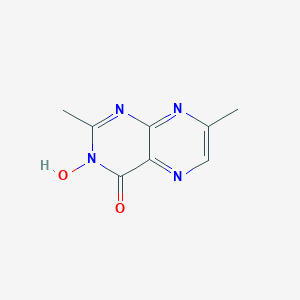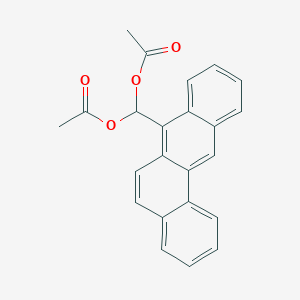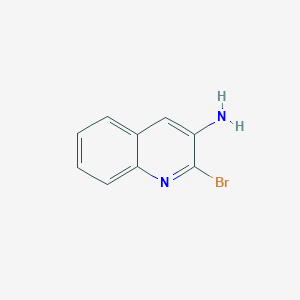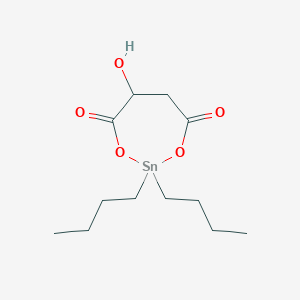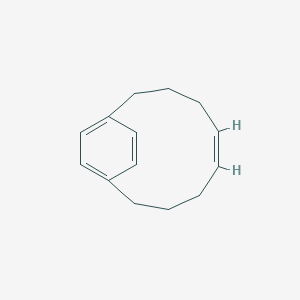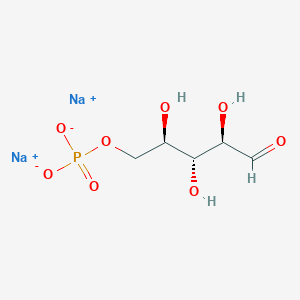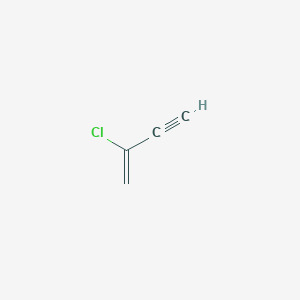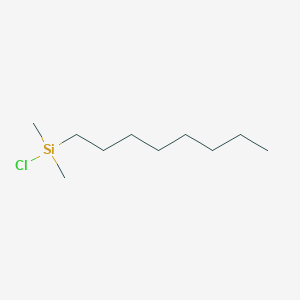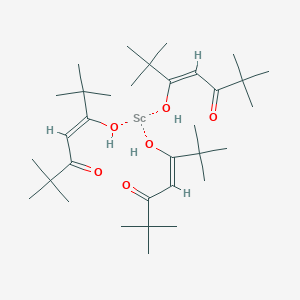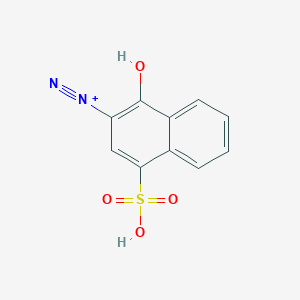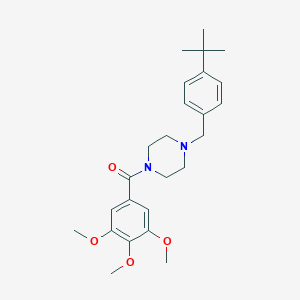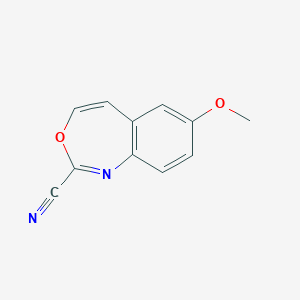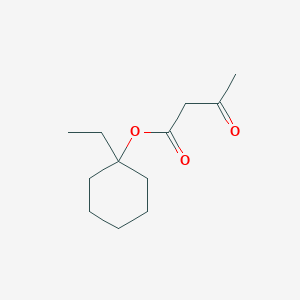
1-Ethylcyclohexyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylcyclohexyl 3-oxobutanoate (ECOB) is a chemical compound that belongs to the class of cyclohexyl ketones. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry. ECOB has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate is not well understood. However, studies have suggested that it may act as a chelating agent and form complexes with metal ions, which could be useful in various applications such as catalysis and metal extraction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Ethylcyclohexyl 3-oxobutanoate. However, studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethylcyclohexyl 3-oxobutanoate has several advantages as a starting material in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its limitations include its low solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for the research on 1-Ethylcyclohexyl 3-oxobutanoate. One potential area of research is the synthesis of novel compounds using 1-Ethylcyclohexyl 3-oxobutanoate as a starting material. Another area of research is the investigation of the mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate and its potential applications in various fields such as catalysis, metal extraction, and treatment of oxidative stress-related diseases. Additionally, the development of new synthetic routes for the production of 1-Ethylcyclohexyl 3-oxobutanoate could also be an area of future research.
Méthodes De Synthèse
1-Ethylcyclohexyl 3-oxobutanoate can be synthesized through a multi-step reaction using starting materials such as cyclohexanone, ethyl acetoacetate, and sodium ethoxide. The reaction involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of acetic acid and subsequent distillation to obtain the final product.
Applications De Recherche Scientifique
1-Ethylcyclohexyl 3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as pyrrolidinyl and piperidinyl derivatives, which have shown promising biological activities. 1-Ethylcyclohexyl 3-oxobutanoate has also been used as a reagent in the synthesis of chiral compounds, which have applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
15780-56-0 |
|---|---|
Nom du produit |
1-Ethylcyclohexyl 3-oxobutanoate |
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(1-ethylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3 |
Clé InChI |
AOJQJEGJPJOEOG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1)OC(=O)CC(=O)C |
SMILES canonique |
CCC1(CCCCC1)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



